3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane
Description
3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane is a bicyclic monoterpenoid derivative featuring a norbornane framework with ethoxy substituents at the 3-position and methyl groups at the 1,7,7-positions. Its molecular formula is C₁₅H₂₆O₂, distinguishing it from simpler bicyclic analogs like camphor or camphene.
Properties
IUPAC Name |
3,3-diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-6-15-14(16-7-2)10-13(5)9-8-11(14)12(13,3)4/h11H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTXIHCAZPCYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC2(CCC1C2(C)C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHO
Molecular Weight: 226.36 g/mol
CAS Number: 1785759-54-7
The compound features a bicyclo[2.2.1]heptane framework, which is characterized by its unique three-dimensional structure that influences its reactivity and interactions with other molecules.
Organic Synthesis
3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane serves as an intermediate in organic synthesis. Its structure allows for various functional group modifications, making it a versatile building block in the synthesis of complex organic molecules.
Case Study: Synthesis of Terpenoids
In a study focusing on the synthesis of terpenoids, researchers utilized 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane as a precursor to generate various derivatives with enhanced biological activity. The compound's reactivity facilitated the formation of diverse terpenoid structures through selective functionalization reactions.
Pharmaceutical Applications
The compound has shown promise in pharmaceutical applications due to its structural features that may enhance bioactivity.
Case Study: Antimicrobial Properties
Research has indicated that derivatives of 3,3-diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane exhibit antimicrobial activity against various pathogens. In vitro studies demonstrated that these compounds could inhibit bacterial growth effectively, suggesting potential use in developing new antimicrobial agents.
Material Science
The unique properties of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane make it suitable for applications in material science.
Case Study: Polymer Development
In polymer chemistry, this compound has been explored for its potential to create novel polymeric materials with specific mechanical and thermal properties. By incorporating 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane into polymer matrices, researchers have developed materials with improved durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in further biochemical reactions, influencing cellular processes and functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Differences
All compounds below share the bicyclo[2.2.1]heptane scaffold but differ in substituents and functional groups:
Physical Properties and Solubility
- Boiling/Melting Points: Camphor’s ketone group raises its melting point to 177.7°C, while the diethoxy derivative likely has a lower melting point due to reduced intermolecular forces. Camphene, being non-polar, has a boiling point of ~158°C .
- Solubility: The diethoxy compound’s polarity enhances solubility in polar aprotic solvents (e.g., DMF, acetone), contrasting with camphene’s preference for non-polar solvents .
Biological Activity
3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane (CAS No. 1785759-54-7) is an organic compound characterized by its unique bicyclic structure and two ethoxy groups attached to the heptane ring. Its molecular formula is CHO. This compound has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry and industrial processes.
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| IUPAC Name | 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
| Molecular Weight | 226.36 g/mol |
| InChI Key | PXTXIHCAZPCYCG-UHFFFAOYSA-N |
3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane exhibits biological activity through its interaction with specific molecular targets. The compound acts as a substrate for various enzymes, leading to the formation of metabolites that can influence cellular processes and metabolic pathways . The exact mechanisms remain under investigation, but preliminary studies suggest that it may engage in enzyme-catalyzed reactions which are crucial for understanding its biological implications.
Enzyme Interactions
The compound's interaction with enzymes is a focal point in its biological activity research. It has been noted that:
- Substrate Activity : It can serve as a substrate for cytochrome P450 enzymes, which are involved in drug metabolism and the synthesis of cholesterol and steroids.
- Metabolic Pathways : The metabolites formed from the enzymatic reactions may play roles in various metabolic pathways, potentially affecting lipid metabolism and detoxification processes.
Toxicological Studies
A series of toxicological assessments have been conducted to evaluate the safety profile of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane:
- Genotoxicity : Preliminary studies indicate low genotoxic potential under normal exposure conditions; however, high concentrations may induce oxidative stress leading to DNA damage .
- Endocrine Disruption : Some studies have suggested that compounds with similar structures could exhibit endocrine-disrupting properties; thus far, evidence specifically linking this compound to such effects remains limited .
Case Studies
Several case studies have highlighted the practical applications and biological implications of this compound:
- Flavoring Agent Research : In food chemistry contexts, 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane has been evaluated for its flavoring properties. Its safety profile was assessed against other flavoring compounds with structurally similar features.
- Environmental Impact Assessments : Studies focusing on environmental contaminants have included this compound due to its presence in food contact materials and the potential for migration into food products. The findings emphasize the need for thorough toxicological evaluations of compounds used in food-related applications .
Comparative Analysis
A comparison with similar compounds can provide insights into the unique properties of 3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione | Similar bicyclic structure | Known for metabolic stability |
| 3,3-Dimethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane | Different functional groups (methoxy) | Exhibits distinct metabolic pathways |
Q & A
Q. How are bicyclo[2.2.1]heptane derivatives characterized structurally, and what analytical techniques are critical for confirming substitution patterns?
- Methodological Answer : 1H-NMR and FT-IR are standard for confirming substitution. For example, the 1,7,7-trimethylbicyclo[2.2.1]heptane scaffold shows characteristic methyl proton signals at δ 0.8–1.2 ppm, while ethoxy groups exhibit triplet signals near δ 1.2–1.4 ppm (CH3) and δ 3.4–3.6 ppm (CH2). Crystal structures of chlorinated analogs (e.g., 2,6-dichloro-1,7,7-trimethylbicyclo[2.2.1]heptane) resolved via X-ray diffraction confirm bicyclic geometry and substituent positions . For 3,3-diethoxy derivatives, coupling constants in NMR and IR absorption bands for ether linkages (~1100 cm⁻¹) should be prioritized .
Q. What natural sources or biosynthetic pathways produce 1,7,7-trimethylbicyclo[2.2.1]heptane scaffolds, and how might this inform isolation strategies?
- Methodological Answer : The 1,7,7-trimethylbicyclo[2.2.1]heptane core (camphane) is a monoterpenoid found in Artemisia annua and Ferula ovina. Isolation involves steam distillation of plant material followed by chromatographic separation (e.g., silica gel or HPLC). For example, (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-methoxy benzoate was isolated from Ferula ovina using hexane/ethyl acetate gradients . Researchers should optimize solvent systems for polar diethoxy derivatives, leveraging known monoterpenoid extraction protocols .
Advanced Research Questions
Q. How do electronic and steric effects of 3,3-diethoxy substitution influence the reactivity and stability of bicyclo[2.2.1]heptane derivatives?
- Methodological Answer : Ethoxy groups at C3 increase electron density at the bridgehead, potentially stabilizing carbocation intermediates in electrophilic reactions. Steric hindrance from the diethoxy groups may reduce nucleophilic attack at C2. Computational studies (DFT or molecular dynamics) should compare the HOMO-LUMO gaps and steric maps of 3,3-diethoxy analogs with unsubstituted or halogenated derivatives (e.g., 2,6-dichloro analogs in ). Experimental validation could involve kinetic studies of oxidation or hydrolysis reactions .
Q. What pharmacological activities are associated with modified bicyclo[2.2.1]heptane scaffolds, and how might 3,3-diethoxy derivatives expand these applications?
- Methodological Answer : N-heterocyclic modifications to the 1,7,7-trimethylbicyclo[2.2.1]heptane scaffold significantly enhance antiviral activity against vaccinia virus (VV), comparable to Cidofovir . Diethoxy groups may improve bioavailability by increasing solubility. Researchers should evaluate 3,3-diethoxy derivatives in vitro using plaque reduction assays and compare their ADMET profiles with borneol esters. Molecular docking studies can predict interactions with viral envelope proteins .
Q. How can structural ambiguities in diastereomeric mixtures of bicyclo[2.2.1]heptane derivatives be resolved analytically?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separates diastereomers. For example, exo- and endo-isomers of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl esters were distinguished using hexane/isopropanol mobile phases . X-ray crystallography remains the gold standard for absolute configuration determination, as demonstrated for 2,6-dichloro derivatives . For diethoxy analogs, NOESY NMR can clarify spatial arrangements of substituents .
Q. What challenges arise in scaling up the synthesis of 3,3-diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane, and how can they be mitigated?
- Methodological Answer : Key challenges include controlling regioselectivity during etherification and minimizing byproducts (e.g., elimination to alkenes). Continuous flow reactors with immobilized acid catalysts (e.g., Amberlyst-15) improve yield and reproducibility. Process optimization should track reaction parameters (temperature, solvent polarity) using DOE (Design of Experiments) methodologies. Purification may require fractional distillation or recrystallization in ethanol/water systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
